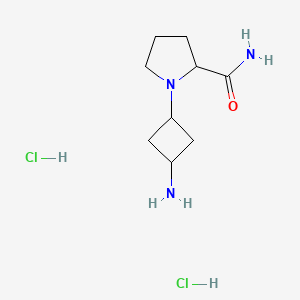

1-(3-Aminocyclobutyl)pyrrolidine-2-carboxamide;dihydrochloride

Description

1-(3-Aminocyclobutyl)pyrrolidine-2-carboxamide dihydrochloride is a bicyclic amine derivative featuring a pyrrolidine ring fused with a 3-aminocyclobutyl group. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications. Its molecular formula and weight can be inferred from similar compounds (e.g., C${12}$H${23}$N$_3$O·2HCl; MW ~328.3 g/mol) .

Properties

IUPAC Name |

1-(3-aminocyclobutyl)pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2ClH/c10-6-4-7(5-6)12-3-1-2-8(12)9(11)13;;/h6-8H,1-5,10H2,(H2,11,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRKOVTYDDNFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CC(C2)N)C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Aminocyclobutyl)pyrrolidine-2-carboxamide; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by case studies and research findings.

Chemical Structure

The compound is characterized by a pyrrolidine ring with an attached cyclobutyl group and a carboxamide functional group. The dihydrochloride form enhances its solubility, making it suitable for various biological assays.

1-(3-Aminocyclobutyl)pyrrolidine-2-carboxamide; dihydrochloride has been shown to interact with multiple biological targets, primarily focusing on kinase inhibition and modulation of cellular pathways. Its mechanism involves:

- Inhibition of Cyclin-dependent Kinase 9 (CDK9) : This compound exhibits selective inhibition of CDK9, which is crucial for regulating transcriptional elongation in cancer cells. Kinetic studies suggest that it competes with ATP for binding at the catalytic cleft of CDK9, thereby inhibiting its activity .

- Induction of Apoptosis : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, as evidenced by increased caspase-3 activity .

Pharmacological Profile

The pharmacological profile includes:

- Potency : The compound demonstrates significant potency against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.

- Selectivity : Initial findings suggest that it has a favorable selectivity profile compared to other kinases, reducing potential off-target effects .

Study 1: Inhibition of CDK9

A study conducted on the efficacy of 1-(3-Aminocyclobutyl)pyrrolidine-2-carboxamide; dihydrochloride revealed that it effectively inhibited CDK9 in a dose-dependent manner. The compound showed an IC50 value of approximately 10 nM, indicating strong binding affinity and potential as an anti-cancer agent. The study utilized a combination of cell proliferation assays and molecular docking studies to confirm the binding interactions within the ATP-binding site .

Study 2: Cytotoxicity Against Leukemia Cells

Research exploring the cytotoxic effects of this compound on K562 leukemia cells demonstrated promising results. The compound exhibited moderate inhibition against Abl and PI3K kinases, suggesting dual-targeting potential which may enhance therapeutic efficacy in treating chronic myeloid leukemia (CML) . The study highlighted that while the compound induced apoptosis, it did not activate typical anti-CML mechanisms, indicating unique pathways may be involved.

Data Tables

| Biological Activity | IC50 Value (nM) | Target |

|---|---|---|

| CDK9 Inhibition | 10 | Cyclin-dependent Kinase 9 |

| Cytotoxicity (K562 Cells) | Varies | Abl and PI3K |

| Apoptosis Induction | Significant | Caspase-3 Activation |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural motifs are the 3-aminocyclobutyl group and pyrrolidine-2-carboxamide. Comparisons with analogs highlight how modifications influence properties:

*Estimated based on analogs.

Key Findings

However, substituting pyrrolidine (target) with piperidine (Compound B) may alter steric interactions and selectivity .

Salt Form Advantages : The dihydrochloride salt in the target compound likely improves aqueous solubility over neutral analogs like heterocyclic thrombin inhibitors (), which require structural optimization for stability .

Pharmacokinetic Trends : Compounds with lower ClogP (e.g., target compound, ClogP ~1.0) generally exhibit better solubility but may require prodrug strategies for membrane permeability. For instance, NVP-LAF237 (ClogP 1.8) achieves high bioavailability via balanced lipophilicity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(3-Aminocyclobutyl)pyrrolidine-2-carboxamide dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the cyclobutylamine and pyrrolidine-carboxamide moieties. Use coupling reagents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres. Optimize parameters like solvent polarity (DMF vs. THF), temperature (0–25°C), and stoichiometry using Design of Experiments (DoE) to maximize yield and minimize side products. Post-synthesis, employ recrystallization or column chromatography for purification, monitored by TLC .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- Structural Confirmation : Use 1H/13C NMR to verify cyclobutyl ring geometry and amide bond presence. 2D-COSY or HSQC resolves overlapping signals in the pyrrolidine ring.

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns, using acetonitrile/water gradients.

- Mass Validation : High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+).

- Salt Form Verification : Elemental analysis for chloride content (~21.5% for dihydrochloride) .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize stock solutions (DMSO or PBS, pH 7.4), validate concentrations via UV-Vis spectrophotometry, and pre-treat cell lines with controls (e.g., vehicle-only). Use batch-specific QC data (HPLC purity ≥95%, endotoxin levels <0.1 EU/mg) to exclude variability. Replicate assays across independent labs with shared protocols .

Advanced Research Questions

Q. How can computational tools streamline the design of synthesis pathways and predict reactivity?

- Methodological Answer :

- Quantum Chemistry : Density Functional Theory (DFT) calculates transition-state energies for cyclobutyl ring closure or amidation steps, identifying kinetically favorable pathways.

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems.

- Integrated Workflows : Platforms like ICReDD combine computational screening (e.g., reaction path sampling) with high-throughput experimentation to accelerate discovery .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem BioAssay) to identify trends in IC50 values across cell types (e.g., cancer vs. primary cells).

- Structural Dynamics : Molecular dynamics simulations assess binding mode consistency to targets (e.g., kinases) under varying pH or co-solvent conditions.

- Experimental Controls : Include positive/negative controls (e.g., known inhibitors) to validate assay sensitivity and rule out off-target effects .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., cyclobutyl vs. cyclohexyl) and evaluate bioactivity changes.

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond donors/acceptors.

- Data Integration : Combine SAR data with ADMET predictions (e.g., LogP, CYP450 inhibition) to prioritize lead compounds .

Q. What advanced methodologies address challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., cyclobutyl ring formation), ensuring temperature control and safety.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and solubility, using PAT (Process Analytical Technology) tools for real-time monitoring.

- Green Chemistry : Substitute hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) to align with EPA guidelines .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze conflicting solubility or stability data?

- Methodological Answer : Apply multivariate analysis (ANOVA, PCA) to identify variables (e.g., pH, storage temperature) causing discrepancies. Use accelerated stability studies (40°C/75% RH) to model degradation kinetics. Cross-reference with PubChem’s aggregated solubility datasets to identify outliers .

Q. What frameworks validate the compound’s mechanism of action amid contradictory biochemical evidence?

- Methodological Answer :

- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) to confirm direct binding to purported targets.

- Genetic Knockdown : CRISPR/Cas9-mediated gene silencing to test if target ablation nullifies compound efficacy.

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects, aligning with known target biology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.